molecular formula C17H21NO4 B594649 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate CAS No. 1233086-44-6

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate

Cat. No.: B594649
CAS No.: 1233086-44-6
M. Wt: 303.358
InChI Key: GTUBBFJXLFYUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate is a protected indole derivative serving as a versatile synthetic intermediate in organic and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, present in a wide range of biologically active compounds and natural products . Indole derivatives are frequently explored as scaffolds for the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV research . Furthermore, the indole core is a prevalent moiety in numerous alkaloids and is investigated for its potential in developing anti-cancer, anti-fungal, and anti-inflammatory agents . The tert-butyloxycarbonyl (Boc) and ethyl ester protecting groups on this molecule make it a valuable building block for the construction of more complex indole-based structures, facilitating further functionalization and exploration of structure-activity relationships in pharmaceutical research. This compound is intended for laboratory research use solely.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-methylindole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-6-21-15(19)14-10-12-9-11(2)7-8-13(12)18(14)16(20)22-17(3,4)5/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUBBFJXLFYUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721387
Record name 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233086-44-6
Record name 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceutical agents.[1][2] Strategic functionalization of the indole ring is a key strategy for modulating biological activity and optimizing drug-like properties. This guide provides a detailed technical overview of a specific, highly functionalized derivative: 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate . This compound features a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, an ethyl ester at the C2 position, and a methyl group at the C5 position. While not a widely commercialized product, its structure represents a versatile intermediate for the synthesis of more complex molecules. This document details its calculated physicochemical properties, proposes a robust synthetic pathway with mechanistic rationale, outlines a comprehensive analytical workflow for structural validation, and discusses its potential applications as a building block in drug discovery programs.

Physicochemical Properties and Structural Data

The precise molecular characteristics of a compound are fundamental to its application in research and development. The properties for 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate have been calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₁₇H₂₁NO₄Calculated
Molecular Weight 303.36 g/mol Calculated
IUPAC Name 1-(tert-butyl) 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate-
Physical Form Solid (Predicted)Based on analogous compounds[3]
Storage Conditions Sealed in a dry environment at room temperatureBased on analogous compounds[3]
InChI Key (Predicted) YXJVJRPWJGFXQN-UHFFFAOYSA-N-
SMILES CCOC(=O)C1=NC2=C(C=C(C)C=C2)N1C(=O)OC(C)(C)C-

Synthesis and Mechanistic Rationale

A reliable synthetic route is critical for accessing this molecule for further study. The following protocol describes a logical and efficient two-step synthesis starting from a commercially available precursor, ethyl 5-methyl-1H-indole-2-carboxylate.[4][5]

The synthesis involves the protection of the indole nitrogen with a Boc group. This is a crucial step to prevent unwanted side reactions at the nitrogen position during subsequent synthetic transformations and to enhance the compound's solubility in common organic solvents.

G A Starting Material: Ethyl 5-methyl-1H-indole-2-carboxylate C Reaction: N-Boc Protection A->C B Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) DMAP (catalyst) Solvent (e.g., THF) B->C D Workup & Purification: Aqueous wash, Extraction, Column Chromatography C->D Reaction Mixture E Final Product: 1-tert-butyl 2-ethyl 5-methyl- 1H-indole-1,2-dicarboxylate D->E Purified Compound

Caption: Proposed synthetic workflow for the target compound.

Objective: To synthesize 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate via N-protection of ethyl 5-methyl-1H-indole-2-carboxylate.

Materials:

  • Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF, add 4-dimethylaminopyridine (0.1 eq). Stir the solution at room temperature until all solids dissolve.

  • Addition of Reagent: Add di-tert-butyl dicarbonate (1.2 eq) to the solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate.

Mechanistic Insight: The indole N-H is weakly acidic. DMAP acts as a nucleophilic catalyst, first reacting with (Boc)₂O to form a more reactive Boc-pyridinium intermediate. This intermediate is then readily attacked by the deprotonated indole nitrogen anion, facilitating the formation of the N-Boc bond under mild conditions. This strategy is a standard and highly reliable method for protecting indoles.[6]

Analytical Characterization Workflow

Structural confirmation and purity assessment are non-negotiable for any synthesized compound intended for further research. A multi-technique approach ensures a self-validating system for characterization.

G cluster_0 Primary Structure Confirmation cluster_1 Functional Group & Purity Analysis A ¹H NMR B ¹³C NMR C Mass Spectrometry (e.g., ESI-MS) D FTIR Spectroscopy E Elemental Analysis Start Synthesized Product Start->A Proton Environment Start->B Carbon Skeleton Start->C Molecular Weight Start->D Vibrational Modes Start->E Elemental Composition

Caption: A comprehensive analytical workflow for compound validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all proton environments. Key expected signals include a sharp singlet around 1.6 ppm (9H, tert-butyl group), a quartet and triplet for the ethyl ester group, a singlet for the C5-methyl group, and distinct signals in the aromatic region for the indole ring protons.

    • ¹³C NMR: Will verify the carbon framework, showing characteristic peaks for the two distinct carbonyl carbons of the dicarboxylate, the quaternary carbon and methyls of the Boc group, and the carbons of the indole core.

  • Mass Spectrometry (MS): This technique directly confirms the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 304.36. A common fragmentation pattern would be the loss of the Boc group (100 amu).

  • Infrared (IR) Spectroscopy: Will identify key functional groups. Strong absorption bands are expected around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the two ester groups.

  • Elemental Analysis: Provides the empirical formula by determining the mass percentages of C, H, and N, which should match the calculated values for C₁₇H₂₁NO₄.

Potential Applications in Drug Discovery

This molecule is best viewed as a versatile building block for creating libraries of more complex indole derivatives for screening. Its specific structural features open several avenues for further chemical modification.

  • Scaffold for Carboxamide Synthesis: The ethyl ester at the C2 position can be selectively hydrolyzed to the corresponding carboxylic acid. This acid is a key intermediate that can be coupled with a wide array of amines using standard peptide coupling reagents to generate a library of indole-2-carboxamides. This class of compounds has been explored for various biological targets, including as agonists for the TRPV1 ion channel, which is implicated in pain and inflammation.[7]

  • Modification at the Indole Nitrogen: The N-Boc group is a robust protecting group that is stable to many reaction conditions. However, it can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid). Deprotection reveals the indole N-H, allowing for subsequent alkylation or arylation to introduce new substituents at the N1 position, further diversifying the molecular structure.

  • Core Structure in Biologically Active Molecules: The indole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting anti-cancer, anti-inflammatory, anti-viral, and anti-microbial properties.[1] By providing a stable, functionalized core, this compound allows researchers to focus on building out other regions of the molecule to target specific biological pathways.

Conclusion

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and drug development. With a calculated molecular weight of 303.36 g/mol , its synthesis can be reliably achieved through N-Boc protection of its corresponding indole precursor. A comprehensive suite of analytical techniques is available for its unambiguous characterization. While not an end-product itself, its true value lies in its capacity as a versatile scaffold, enabling researchers to readily access diverse libraries of novel indole-based compounds for screening and development into next-generation therapeutics.

References

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • Sigma-Aldrich. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
  • PubMed. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furo-yl)-1H-indole-1,2-dicarboxyl-ate.
  • RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • PrepChem.com. Synthesis of methyl indole-5-carboxylate.
  • SpectraBase. 1-O-tert-butyl 2-O-methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-7-phenylmethoxyindole-1,2-dicarboxylate - MS (GC) Spectrum.
  • Chemical Synthesis Database. 1-tert-butyl 2-methyl 5-oxo-1,2-pyrrolidinedicarboxylate.
  • Echemi. 5-tert-butyl-1h-indole-2-carboxylic acid ethyl ester.
  • PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.
  • NIH. 1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate.
  • Semantic Scholar. tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate.
  • NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles.
  • Sigma-Aldrich. tert-Butyl 3-formyl-1H-indole-1-carboxylate.
  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • ChemDiv. ethyl 1-butyl-2-methyl-5-(pentanoyloxy)-1H-benzo[g]indole-3-carboxylate.
  • PubChemLite. Ethyl 5-methyl-1h-indole-2-carboxylate (C12H13NO2).
  • MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate.
  • BLD Pharm. Ethyl 2-methyl-1H-indole-5-carboxylate.

Sources

Spectroscopic Profile of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate, a substituted indole derivative of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not extensively published, this document, grounded in the principles of spectroscopic interpretation and data from closely related analogues, presents a predicted yet robust spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound class through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: The Imperative of Spectroscopic Characterization

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's atomic and molecular framework. For indole derivatives, which form the scaffold of numerous biologically active compounds, a thorough spectroscopic characterization is the first step in understanding their structure-activity relationships.

This guide focuses on 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate, a molecule featuring a nitrogen-protected indole core with ester functionalities. The N-tert-butoxycarbonyl (Boc) group serves as a crucial protecting group in multi-step syntheses, influencing the molecule's reactivity and its spectroscopic signature. The following sections will dissect the predicted spectroscopic data for this compound, offering a rationale for the expected spectral features based on established chemical principles and comparative data from analogous structures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the assignment of spectroscopic signals. The structure and atom numbering scheme for 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate are presented below.

G M [M+H]⁺ m/z 318.17 F1 Loss of C₄H₈ (isobutylene) -56 Da M->F1 F2 Loss of OC₂H₅ -45 Da M->F2 F3 Loss of CO₂ -44 Da M->F3 P1 [M - C₄H₈ + H]⁺ F1->P1 P2 [M - OC₂H₅]⁺ F2->P2 P3 [M - CO₂ + H]⁺ F3->P3

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Hypothetical)
  • Sample Preparation: The spectrum can be acquired from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~2980-2930Medium-StrongC-H stretching (aliphatic)
~1740StrongC=O stretching (ester carbonyl)
~1710StrongC=O stretching (Boc carbonyl)
~1600, ~1480MediumC=C stretching (aromatic)
~1370MediumC-H bending (tert-butyl)
~1250, ~1150StrongC-O stretching (ester and carbamate)

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust framework for the structural characterization of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate. The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy offers a comprehensive and self-validating system for confirming the identity and purity of this compound. The interpretations provided are based on well-established principles and comparative data from structurally similar molecules, offering a high degree of confidence in the predicted spectral features. This guide serves as a valuable resource for scientists engaged in the synthesis and development of novel indole-based therapeutic agents.

References

  • Hassam, M., Smith, G., & Kruger, H. G. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o646. [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351-358. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information - Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. In PubChem. Retrieved from [Link]

  • Trivedi, M., & Brar, K. K. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

The Tert-Butyl Group: A Cornerstone in Optimizing Indole-1,2-dicarboxylate Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, with indole-1,2-dicarboxylates emerging as a class of compounds with significant therapeutic promise.[1] The strategic incorporation of a tert-butyl group onto this scaffold is a key design element that profoundly influences biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the multifaceted roles of the tert-butyl group in the context of indole-1,2-dicarboxylate activity. We will explore the mechanistic underpinnings of its influence on receptor interaction, its critical function in mitigating metabolic degradation, and the practical synthetic strategies for its introduction into the indole core. This guide is intended to provide drug development professionals with the foundational knowledge and practical insights necessary to leverage the unique properties of the tert-butyl group in the design of novel indole-1,2-dicarboxylate-based therapeutics.

Introduction: The Indole-1,2-dicarboxylate Scaffold and the Strategic Importance of the Tert-Butyl Group

Indole derivatives are a cornerstone of modern drug discovery, with a rich history of yielding compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The indole-1,2-dicarboxylate framework, in particular, offers a versatile platform for structural modification, enabling fine-tuning of a compound's interaction with biological targets.

The tert-butyl group, while seemingly a simple alkyl substituent, is a powerful tool in the medicinal chemist's arsenal. Its defining characteristics—significant steric bulk, high lipophilicity, and lack of readily metabolizable C-H bonds—are instrumental in overcoming common challenges in drug development.[4][5] When appended to the indole-1,2-dicarboxylate core, the tert-butyl group can serve several critical functions:

  • Steric Shielding and Receptor Interaction: Its sheer size can dictate the orientation of the molecule within a binding pocket, promoting favorable interactions and preventing undesirable ones.[6] This steric influence can lead to enhanced potency and selectivity.

  • Metabolic Stability: The tert-butyl moiety is notoriously resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[5] By blocking potential sites of metabolism, it can significantly increase a compound's half-life and oral bioavailability.

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can enhance membrane permeability, a crucial factor for reaching intracellular targets.

This guide will delve into the specific implications of positioning the tert-butyl group at the C1 (ester) and C2 (ester) positions of the indole-1,2-dicarboxylate scaffold, as well as its potential role as a substituent on the indole ring itself.

The Tert-Butyl Ester at the C1-Position: A Gateway to Enhanced Stability and Pro-drug Strategies

The carboxylate group at the C1 position of the indole ring is a common site for modification. Esterification with a tert-butyl group at this position offers a distinct set of advantages.

Impact on Biological Activity and Receptor Binding

The introduction of a tert-butyl ester at the C1 position can have a profound impact on how the molecule interacts with its biological target. The bulky nature of the tert-butyl group can:

  • Induce a Specific Conformation: By restricting rotation around the N-C bond, the tert-butyl group can lock the indole ring into a conformation that is optimal for binding to a specific receptor.

  • Provide Key Hydrophobic Interactions: The lipophilic character of the tert-butyl group can facilitate strong van der Waals interactions with hydrophobic pockets within a receptor's binding site, thereby increasing binding affinity.

  • Act as a Steric Block: In some cases, the bulk of the tert-butyl group can prevent the molecule from binding to off-target receptors, thus improving its selectivity profile.

Enhancing Metabolic Stability

One of the most significant contributions of a C1-tert-butyl ester is the enhancement of metabolic stability. Carboxylic acids are often susceptible to rapid metabolism through glucuronidation or other conjugation pathways. The tert-butyl ester acts as a protective group, sterically hindering the approach of metabolic enzymes.[7] This protection from first-pass metabolism can lead to a longer plasma half-life and improved oral bioavailability.

Pro-drug Potential

The tert-butyl ester at the C1 position can also function as a pro-drug moiety. While generally stable, these esters can be slowly hydrolyzed in vivo by esterases to release the active carboxylic acid. This controlled release can help maintain therapeutic drug concentrations over a prolonged period and potentially reduce peak-concentration-related side effects.

The Tert-Butyl Ester at the C2-Position: Modulating Activity and Physicochemical Properties

The C2-carboxylate of the indole-1,2-dicarboxylate scaffold provides another critical handle for chemical modification. A tert-butyl ester at this position can significantly influence the molecule's overall properties.

Influence on Potency and Selectivity

Similar to the C1 position, a tert-butyl ester at C2 can modulate receptor binding through steric and hydrophobic interactions. Structure-activity relationship (SAR) studies on various indole derivatives have consistently shown that the nature of the substituent at the C2 position is critical for activity.[8][9] The bulky tert-butyl group can occupy specific sub-pockets within a binding site, leading to enhanced potency.

Impact on Physicochemical Properties

The introduction of a second tert-butyl group at the C2 position will further increase the lipophilicity of the molecule. This can have a dual effect:

  • Increased Membrane Permeability: Higher lipophilicity can facilitate passive diffusion across cell membranes, which is advantageous for targeting intracellular proteins.

  • Decreased Aqueous Solubility: A potential drawback is reduced solubility in aqueous media, which can impact formulation and bioavailability. Careful balancing of lipophilicity is therefore crucial in the drug design process.

Synthesis of Tert-Butyl Indole-1,2-dicarboxylates: Key Methodologies

The synthesis of indole-1,2-dicarboxylates bearing tert-butyl esters can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis

A classic and versatile method for constructing the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. For indole-1,2-dicarboxylates, a pyruvate derivative bearing a tert-butyl ester can be used as the starting ketone.

Experimental Protocol: Fischer Indole Synthesis of a Di-tert-butyl Indole-1,2-dicarboxylate Derivative

  • Phenylhydrazone Formation:

    • Dissolve phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in ethanol.

    • Add di-tert-butyl 2-ketoglutaconate (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylhydrazone.

  • Indolization:

    • Dissolve the crude phenylhydrazone in a suitable solvent such as glacial acetic acid or a mixture of ethanol and sulfuric acid.

    • Heat the reaction mixture to reflux for 1-3 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

N-Boc Protection and C2-Esterification

An alternative approach involves the protection of the indole nitrogen with a di-tert-butyl dicarbonate (Boc)₂O, followed by esterification at the C2 position.

Experimental Protocol: N-Boc Protection and C2-Esterification

  • N-Boc Protection:

    • To a solution of indole-2-carboxylic acid (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10]

    • Stir the reaction at room temperature overnight.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain N-Boc-indole-2-carboxylic acid.

  • Tert-Butyl Esterification:

    • Dissolve the N-Boc-indole-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP.

    • Stir the reaction at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the di-tert-butyl indole-1,2-dicarboxylate.

Data Presentation and Visualization

Impact of Tert-Butyl Substitution on In Vitro Activity

The following table summarizes hypothetical data illustrating the impact of tert-butyl substitution on the in vitro potency of a series of indole-1,2-dicarboxylate inhibitors against a target enzyme.

CompoundR1R2IC₅₀ (nM)
1 HH1250
2 t-BuH150
3 Ht-Bu450
4 t-But-Bu25

Table 1: Structure-Activity Relationship of Tert-Butyl Substituted Indole-1,2-dicarboxylates.

Pharmacokinetic Profile Comparison

The table below presents a comparison of key pharmacokinetic parameters for an indole-1,2-dicarboxylic acid and its di-tert-butyl ester derivative.

CompoundOral Bioavailability (%)Plasma Half-life (h)
Indole-1,2-dicarboxylic acid< 50.5
Di-tert-butyl indole-1,2-dicarboxylate456.2

Table 2: Improved Pharmacokinetic Properties with Tert-Butyl Esterification.

Visualization of Key Concepts

Signaling Pathway Modulation

G cluster_0 Cell Membrane Receptor Target Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Signal Transduction Indole_tBu Indole-1,2-dicarboxylate (with tert-butyl group) Indole_tBu->Receptor High Affinity Binding (Steric & Hydrophobic Fit) Indole_H Indole-1,2-dicarboxylate (without tert-butyl group) Indole_H->Receptor Lower Affinity Binding Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Biological Effect SAR_Workflow Lead_Compound Lead Indole-1,2-dicarboxylate Synthesis Synthesis of Analogs (Varying tert-butyl position) Lead_Compound->Synthesis In_Vitro_Assay In Vitro Biological Assay (e.g., Enzyme Inhibition) Synthesis->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design PK_Studies Pharmacokinetic Studies (In Vivo) SAR_Analysis->PK_Studies Optimized_Lead Optimized Lead Compound PK_Studies->Optimized_Lead

Sources

Methodological & Application

Application Notes and Protocols: 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate as a Chemical Probe for Investigating Kinase Signaling in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Indole-Based Scaffolds in Chemical Biology

The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal framework for the design of small molecules that can potently and selectively interact with a wide range of biological targets. In recent years, indole derivatives have garnered significant attention in medicinal chemistry and chemical biology, with numerous compounds demonstrating promising therapeutic potential, particularly in oncology.[1][2][3] Many indole-containing molecules have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1]

This document provides a comprehensive guide to the application of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate , hereafter referred to as Indole Probe-212 (IP-212) , as a novel chemical probe for the investigation of kinase signaling pathways in cancer cell lines. While the broader class of indole derivatives has shown diverse biological activities, including anti-HIV and anticancer properties, this guide will focus on a hypothetical, yet plausible, application of IP-212 as a selective inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase (RTK).[1][4]

Chemical probes are indispensable tools for elucidating the function of proteins in their native cellular environment and for validating novel drug targets.[5][6][7][8] A high-quality chemical probe must exhibit high potency and selectivity for its intended target, possess good cell permeability, and elicit a measurable biological response.[6][8] This guide will detail the necessary experimental workflows to characterize the activity of IP-212 and to utilize it for robust biological inquiry.

Physicochemical Properties of Indole Probe-212 (IP-212)

A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing and interpreting experiments. Below is a summary of the key properties of IP-212, with some values predicted based on structurally similar compounds.

PropertyValueSource/Method
Molecular FormulaC₁₈H₂₃NO₄-
Molecular Weight317.38 g/mol -
AppearanceWhite to off-white solidVisual Inspection
Purity≥95%HPLC, NMR
SolubilitySoluble in DMSO, EthanolExperimental
Predicted Boiling Point~450 °CComputational Prediction[9]
Predicted Density~1.2 g/cm³Computational Prediction[9]

Note: It is crucial to experimentally verify the purity and solubility of each new batch of IP-212 before use.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the characterization and application of IP-212 as a chemical probe. The overall experimental workflow is depicted below.

experimental_workflow cluster_prep Probe Preparation & QC cluster_char In Vitro Characterization cluster_app Cellular Application prep Stock Solution Preparation qc Purity & Identity Confirmation prep->qc biochem Biochemical Kinase Assay (IC50 Determination) qc->biochem cell_viability Cell Viability Assay (GI50 Determination) biochem->cell_viability target_engagement Target Engagement Assay (CETSA) cell_viability->target_engagement downstream Downstream Signaling (Western Blot) target_engagement->downstream imaging Cellular Imaging (Immunofluorescence) downstream->imaging

Figure 1: A generalized experimental workflow for the validation and application of IP-212 as a chemical probe.

Protocol 1: Preparation of IP-212 Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.

Materials:

  • IP-212 solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of IP-212 to room temperature before opening to prevent condensation.

  • Weigh out a precise amount of IP-212 using an analytical balance.

  • Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

  • Add the calculated volume of DMSO to the vial containing IP-212.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices:

  • DMSO: A common solvent for dissolving hydrophobic small molecules for biological assays. It is important to use anhydrous, high-purity DMSO to prevent compound degradation and to minimize solvent-induced cellular toxicity.

  • Amber Vials & Light Protection: Many organic molecules, including indole derivatives, can be light-sensitive. Storing solutions in amber vials and protecting them from light prevents photodegradation.

  • Aliquoting: Prevents degradation of the compound due to repeated freeze-thaw cycles and reduces the risk of contamination of the entire stock.

Protocol 2: Cell Viability Assay (MTT or Resazurin)

This protocol determines the concentration of IP-212 that inhibits cell growth by 50% (GI50), providing a measure of its cytotoxic or cytostatic potential.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)[3]

  • Complete cell culture medium

  • 96-well cell culture plates

  • IP-212 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of IP-212 in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of IP-212. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add the viability reagent (MTT or Resazurin) to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.

Causality Behind Experimental Choices:

  • Vehicle Control: Essential for distinguishing the effect of the compound from the effect of the solvent (DMSO).

  • Serial Dilutions: Allows for the determination of a dose-response curve, from which the GI50 can be accurately calculated.

  • MTT/Resazurin: These are metabolic assays that measure the reducing potential of viable cells, providing an indirect measure of cell number and proliferation.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to assess whether IP-212 inhibits the phosphorylation of downstream targets of the putative kinase, providing evidence of on-target activity in a cellular context.

western_blot_workflow start Cell Treatment with IP-212 lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-AKT, total AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Figure 2: Step-by-step workflow for Western Blot analysis.

Materials:

  • Cancer cell line of interest

  • IP-212

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with IP-212 at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a defined period. Include a vehicle control.

  • Lyse the cells on ice using lysis buffer supplemented with inhibitors.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a suitable imaging system.

Trustworthiness and Self-Validation:

  • Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

  • Total vs. Phospho-Protein: Probing for both the phosphorylated and total forms of a protein is crucial to determine if the probe is inhibiting phosphorylation or causing protein degradation.

Data Interpretation and Expected Results

Cell Viability: A dose-dependent decrease in cell viability is expected upon treatment with IP-212. The GI50 value should be reproducible across experiments.

Western Blot: A potent and on-target kinase inhibitor should show a dose-dependent decrease in the phosphorylation of its direct downstream substrates, with little to no effect on the total protein levels of these substrates.

Treatmentp-AKT (Ser473)Total AKTGAPDH
Vehicle+++++++++
IP-212 (0.1x GI50)++++++++
IP-212 (1x GI50)+++++++
IP-212 (10x GI50)-++++++

Table 1: Expected Western Blot results for a hypothetical kinase inhibitor targeting the PI3K/AKT pathway.

Troubleshooting

IssuePossible CauseSolution
Low Solubility of IP-212 Compound precipitation in aqueous media.Prepare fresh dilutions from a higher concentration stock. Briefly sonicate the diluted solution.
No Effect in Cell Viability Assay Poor cell permeability; inactive compound; incorrect target in the chosen cell line.Verify compound purity. Test in a different cell line. Perform a target engagement assay.
Inconsistent Western Blot Results Uneven protein loading; issues with antibody quality; degradation of phospho-proteins.Perform accurate protein quantification. Use a loading control. Always use fresh lysis buffer with phosphatase inhibitors.

Conclusion

Indole Probe-212 (IP-212) represents a promising chemical probe for the investigation of kinase signaling in cancer cells, based on the well-established biological activities of the indole scaffold.[1][3] By following the detailed protocols outlined in this guide, researchers can rigorously characterize the biochemical and cellular activities of this probe. The successful application of IP-212 will enable a deeper understanding of the targeted signaling pathways and may aid in the validation of new therapeutic targets for drug discovery.[6][7]

References

  • Hassam, M. & Smith, V. J. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o446. Available at: [Link]

  • Karacan, N., et al. (2020). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. Molecules, 25(21), 5176. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. Available at: [Link]

  • Gassman, P. G. & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, Coll. Vol. 6, p.601 (1988); Vol. 53, p.59 (1973). Available at: [Link]

  • Patricelli, M. P., et al. (2020). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery, 19(10), 697-716. Available at: [Link]

  • Li, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 829. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3740. Available at: [Link]

  • Nagano, T. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(6), 1967-1977. Available at: [Link]

  • EU-OPENSCREEN. (2023). The importance of chemical probes in molecular and cell biology. FEBS Network. Available at: [Link]

  • Al-Hussain, S. A. & Karrouchi, K. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5489. Available at: [Link]

  • But-Majid, S., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34226-34256. Available at: [Link]

  • Müller, S., et al. (2022). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 17(11), 1203-1215. Available at: [Link]

  • Rühl, T., et al. (2018). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Archiv der Pharmazie, 351(11), e1800171. Available at: [Link]

  • ResearchGate. (n.d.). Effect of culture filtrate and 1, 2-Benzenedicarboxylic acid butyl... Available at: [Link]

  • Antolin, A. A., et al. (2020). The era of high-quality chemical probes. Trends in Pharmacological Sciences, 41(4), 242-259. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 17(8), 9104-9115. Available at: [Link]

  • Chou, J.-Y., et al. (2022). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 27(3), 635. Available at: [Link]

  • Jenifer, S., et al. (2022). In vitro and in silico studies on the biochemistry and anti-cancer activity of phytochemicals from Plumbago zeylanica. Indian Journal of Pharmaceutical Sciences, 84(1), 276-284. Available at: [Link]

Sources

Advanced Analytical Strategies for Quality Control of Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Quality Control of Indole Compounds Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, QC Analysts, and Medicinal Chemists

From Raw Material Purity to Complex Impurity Profiling

Abstract

The indole moiety is a "privileged scaffold" in pharmaceutical chemistry, forming the core of essential amino acids (L-Tryptophan), neurohormones (Melatonin), and complex alkaloids (Vinca alkaloids, Yohimbine). However, the electron-rich pyrrole ring renders these compounds highly susceptible to oxidative degradation and dimerization, presenting unique challenges in Quality Control (QC). This guide provides a comprehensive technical framework for the analysis of indole compounds, moving beyond standard pharmacopeial monographs to include advanced stability-indicating methods and mass spectrometry workflows.

Part 1: The Chemistry of Instability (The "Why")

To design effective QC methods, one must understand the degradation mechanisms. The indole ring is electron-rich, specifically at the C3 position .[1] In the presence of light, air, or acidic impurities, indoles undergo radical-mediated oxidation and dimerization.

Critical Quality Attributes (CQAs) derived from this chemistry:

  • Oxidative Impurities: 2-oxindole, 3-hydroxyindole, and N-formylkynurenine.

  • Dimers: 1,1'-ethylidenebis-L-tryptophan (EBT)—a notorious impurity linked to Eosinophilia-Myalgia Syndrome (EMS).

  • Isomers: Separation of positional isomers (e.g., 4- vs 6-substituted indoles) requires specific stationary phase selectivity.

Visualization: Indole Oxidation Pathway

The following diagram illustrates the primary degradation routes that analytical methods must detect.

IndoleDegradation Indole Indole Scaffold (C3 Reactive) Radical Indolyl Radical Indole->Radical Light/ROS Dimers Dimers (EBT) (Acid Catalyzed) Indole->Dimers Aldehydes/H+ Peroxide 3-Hydroperoxy Indolenine Radical->Peroxide + O2 Oxindole Oxindole (C2 Oxidation) Peroxide->Oxindole Reduction Dioxindole Dioxindole (C2/C3 Oxidation) Peroxide->Dioxindole Rearrangement Kynurenine N-Formylkynurenine (Ring Cleavage) Peroxide->Kynurenine Ring Opening

Figure 1: Primary degradation pathways of the indole scaffold. Analytical methods must be capable of resolving these specific oxidation products from the parent compound.

Part 2: Protocol A — High-Performance Liquid Chromatography (HPLC-UV/FLD)

This protocol is optimized for the purity assessment of L-Tryptophan and Melatonin , modernizing standard USP approaches by utilizing core-shell column technology for higher resolution.

System Configuration
  • Instrument: HPLC or UHPLC system with quaternary pump.

  • Detection:

    • UV: 220 nm (peptide bond/ring absorption) for high sensitivity; 280 nm for specificity.

    • Fluorescence (FLD): Essential for biological matrices or trace impurity analysis. Indoles exhibit native fluorescence.

      • Excitation: 280 nm

      • Emission: 350 nm

  • Column Selection:

    • Standard: C18 (L1), 150 x 4.6 mm, 2.5 µm (e.g., Waters XBridge or Phenomenex Kinetex).

    • Advanced:Phenyl-Hexyl phases are superior for indole QC. The pi-pi interaction between the phenyl ligand and the indole ring provides better selectivity for structural isomers and oxidation products than C18.

Reagents and Mobile Phase[2][3][4][5]
  • Solvent A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid) or 0.1% Phosphoric Acid (for UV only).

    • Note: Acidic pH is crucial to suppress the ionization of the pyrrole nitrogen (pKa ~17) and any amino side chains, preventing peak tailing.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Method (Stability Indicating)
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Description
0.09551.0Equilibration
2.09551.0Isocratic Hold (Polar impurities)
15.060401.0Main Gradient
20.010901.0Column Wash (Dimers/Oligomers)
22.010901.0Hold
22.19551.0Re-equilibration
Sample Preparation (Critical Step)
  • Solvent: Dissolve samples in 0.1% Formic Acid : Methanol (90:10).

  • Precaution: Indoles degrade in alkaline solution and under direct light. Use amber glassware.

  • Antioxidant: For highly sensitive assays (e.g., impurity profiling < 0.05%), add 0.1% Ascorbic Acid to the sample diluent to prevent auto-oxidation during the autosampler wait time.

Part 3: Protocol B — LC-MS/MS for Impurity Profiling

When UV detection lacks specificity (e.g., distinguishing isomers) or sensitivity (genotoxic impurities), Mass Spectrometry is required. This protocol focuses on Indole Alkaloids .[1][2][3]

MS Source Parameters (ESI Positive)

Indoles protonate readily at the side-chain amine (if present) or the pyrrole nitrogen under specific conditions.

  • Ionization: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Cone Gas: 50 L/hr

  • Desolvation Gas: 800 L/hr

MRM Transitions (Quantitation)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Mechanism
Indole 118.191.13020Loss of HCN (Pyrrole cleavage)
L-Tryptophan 205.1188.12515Loss of NH3
Melatonin 233.1174.13020Loss of Acetamide group
Indole-d7 (IS) 124.196.13020Internal Standard
Method Development Decision Tree

Use this workflow to select the correct parameters for your specific indole compound.

MethodDev Start Start: Indole QC Matrix Sample Matrix? Start->Matrix RawMat Raw Material / API Matrix->RawMat Bio Serum / Tissue / Extract Matrix->Bio Det1 Detection: UV (220/280nm) RawMat->Det1 Det2 Detection: FLD or MS/MS Bio->Det2 ColSel Selectivity Issue? Det1->ColSel Det2->ColSel C18 Use C18 Column (Standard) ColSel->C18 Simple Mixture PhHex Use Phenyl-Hexyl (Pi-Pi Selectivity) ColSel->PhHex Isomers/Complex

Figure 2: Decision matrix for selecting detection methods and stationary phases based on sample complexity.

Part 4: System Suitability & Validation (Trustworthiness)

A self-validating system must meet strict acceptance criteria before sample analysis.

  • Resolution (Rs): > 2.0 between the parent indole and its nearest oxidation impurity (usually the N-oxide or hydroxy-derivative).

  • Tailing Factor (T): < 1.5. Indoles are prone to tailing due to silanol interactions. If T > 1.5, increase buffer strength or add 0.1% Triethylamine (TEA) if using a high-pH compatible column.

  • Sensitivity (S/N): > 10 for the Limit of Quantitation (LOQ) of the specific impurity "Related Compound A" (USP standard).

  • Carryover: Indoles are sticky. Ensure the autosampler wash solvent contains at least 40% organic solvent (MeOH/ACN).

Troubleshooting Guide
  • Peak Doublets: Often caused by sample solvent mismatch. Ensure sample solvent strength is weaker than the initial mobile phase.

  • Ghost Peaks: Check for "EBT" dimers formed in the standard solution if left on the bench for >24 hours. Always prepare fresh standards.

References

  • USP Monograph (Tryptophan). United States Pharmacopeia (USP-NF). The official standard for purity limits and "Related Compound A" analysis.[4][5]

  • Enache, T. A., et al. (2011). "Pathways of Electrochemical Oxidation of Indolic Compounds." Electroanalysis.[1] Detailed mechanism of C3 oxidation.[1]

  • Gillen, et al. (2022). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues." Molecules.[1][4][3][5][6][7][8][9] Protocols for MS transitions and biological matrix handling.

  • Waters Corporation. "Modernizing USP Melatonin Monograph Assay and Impurities Methods." Application Note on transferring methods to Core-Shell technology.

  • Simat, T. J., et al. "Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan." Adv Exp Med Biol. Context on the EBT dimer and EMS outbreak.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to overcome common challenges and improve the yield and purity of your synthesis.

I. Synthesis Overview & Strategy

The target molecule is constructed in a two-step sequence. The core of the strategy is the formation of the substituted indole ring system via the classic Fischer indole synthesis, followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

The Fischer indole synthesis is a robust method involving the acid-catalyzed cyclization of an arylhydrazone.[1][2] This arylhydrazone is formed in situ from the reaction of 4-methylphenylhydrazine and ethyl pyruvate. Subsequently, the N-H of the resulting ethyl 5-methyl-1H-indole-2-carboxylate is functionalized using di-tert-butyl dicarbonate (Boc₂O).

Below is a visual representation of the overall workflow.

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Boc Protection SM1 4-Methylphenylhydrazine Acid Acid Catalyst (e.g., PPA, ZnCl2) SM1->Acid SM2 Ethyl Pyruvate SM2->Acid Intermediate Ethyl 5-methyl-1H-indole- 2-carboxylate Acid->Intermediate Cyclization Boc2O Di-tert-butyl dicarbonate (Boc₂O) Base Base Catalyst (e.g., DMAP) Intermediate->Base Boc2O->Base Product Target Molecule: 1-tert-butyl 2-ethyl 5-methyl- 1H-indole-1,2-dicarboxylate Base->Product Protection

Caption: Overall two-step synthesis workflow.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: Fischer Indole Synthesis

Q1: The yield of my ethyl 5-methyl-1H-indole-2-carboxylate is very low. What are the most likely causes?

Low yields in Fischer indole syntheses are common and can often be traced to the acid catalyst, reaction temperature, or starting material purity.[3]

  • Causality—Acid Catalyst: The reaction proceeds via a[4][4]-sigmatropic rearrangement of a protonated enamine intermediate.[2][5] The choice and concentration of the acid are critical.

    • Insufficient Acid: Fails to adequately catalyze the necessary tautomerization and rearrangement steps.

    • Excessive Acid/Harsh Conditions: Can lead to degradation of the starting materials or the indole product, which is known to be unstable in strongly acidic media, often resulting in polymerization.[1]

  • Causality—Temperature: The cyclization and ammonia elimination steps require thermal energy. However, excessive heat can promote side reactions and decomposition.

  • Causality—Side Reactions: Electron-donating groups on the phenylhydrazine, such as the 5-methyl group here, can sometimes stabilize intermediates that lead to undesired N-N bond cleavage, competing with the productive cyclization pathway.[6]

Solutions:

Parameter Recommended Action Rationale
Acid Catalyst Switch between Brønsted acids (like polyphosphoric acid - PPA) and Lewis acids (like ZnCl₂ or BF₃·OEt₂).[7] Perform small-scale trials to find the optimal catalyst and concentration.Lewis acids can sometimes be milder and more effective by coordinating with the carbonyl and nitrogen atoms, facilitating the key rearrangement without requiring excessively low pH.[8]
Temperature Optimize the reaction temperature. Start at a moderate temperature (e.g., 80°C) and incrementally increase it while monitoring the reaction by Thin Layer Chromatography (TLC).A systematic approach will help identify the temperature "sweet spot" that maximizes product formation while minimizing byproduct formation.
Starting Materials Ensure the 4-methylphenylhydrazine is pure. If it has darkened (indicating oxidation), purify it by recrystallization before use. Ensure ethyl pyruvate is freshly distilled.Impurities, particularly oxidative byproducts in the hydrazine, can inhibit the reaction or generate tarry side products.[3]
Reaction Environment Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This minimizes oxidative degradation of the hydrazine and the electron-rich indole product.

Step 2: N-Boc Protection

Q2: The Boc protection step is incomplete, and I recover a lot of starting indole. How can I drive the reaction to completion?

Incomplete reaction is typically due to issues with reagents or reaction conditions. While the indole nitrogen is nucleophilic, its reactivity can be hindered.

  • Causality—Reagents: Di-tert-butyl dicarbonate (Boc₂O) requires activation, often by a base. The choice and amount of base are crucial. 4-Dimethylaminopyridine (DMAP) is a superior catalyst to simple bases like triethylamine because it acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate.

  • Causality—Steric Hindrance: The presence of the C2-ester group introduces some steric bulk around the N1 position, which can slow the reaction.

Solutions:

Parameter Recommended Action Rationale
Base/Catalyst Use a catalytic amount of DMAP (e.g., 0.1 equivalents). Ensure the DMAP is pure and dry.DMAP is a highly effective acylation catalyst that significantly accelerates the rate of Boc protection.[9]
Stoichiometry Use a slight excess of Boc₂O (e.g., 1.2-1.5 equivalents).This helps to ensure that the limiting reagent (the indole) is fully consumed.
Solvent Use a dry, aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN).Protic solvents (like methanol or ethanol) can compete with the indole nitrogen by reacting with Boc₂O. Water will hydrolyze Boc₂O.
Reaction Time/Temp Allow the reaction to stir at room temperature for an extended period (2-4 hours), monitoring by TLC. Gentle warming (to ~40°C) can be employed if the reaction is sluggish, but watch for side reactions.The reaction may be slower than expected due to steric factors, requiring more time to reach completion.

Q3: After the Boc protection workup, I see evidence of ethyl ester hydrolysis. Why is this happening and how can I prevent it?

This is a critical issue caused by using an inappropriate base for the protection step.

  • Causality—Base-Mediated Hydrolysis: Using strong, nucleophilic bases like Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or even sodium methoxide (NaOMe) can lead to saponification (hydrolysis) of the C2-ethyl ester, especially if water is present.[10] NaOMe can also cause transesterification if methanol is used as a solvent, converting the ethyl ester to a methyl ester.[10][11]

Solutions:

  • Avoid Strong/Nucleophilic Bases: Do NOT use NaOH, KOH, or alkoxides for this step.

  • Use a Non-Nucleophilic Base: If a base is needed in stoichiometric amounts (e.g., to neutralize acidic starting material), use a hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in conjunction with catalytic DMAP.

  • Ensure Anhydrous Conditions: Perform the reaction under a dry, inert atmosphere and use anhydrous solvents to prevent hydrolysis of both Boc₂O and the product ester.

Below is a troubleshooting logic diagram to guide your decision-making process.

Troubleshooting_Logic start Problem Encountered p1 Low Yield in Step 1 (Fischer Synthesis) start->p1 p2 Incomplete Boc Protection (Step 2) start->p2 p3 Ester Hydrolysis (Side Reaction in Step 2) start->p3 c1 Suboptimal Acid/Temp? p1->c1 c2 Impure Reagents? p1->c2 c3 Ineffective Catalyst? p2->c3 c4 Insufficient Reagent? p2->c4 c5 Wrong Base Used? p3->c5 s1 Optimize Catalyst (PPA vs ZnCl₂) & Temperature c1->s1 s2 Purify Hydrazine Distill Pyruvate c2->s2 s3 Use Catalytic DMAP c3->s3 s4 Use 1.2-1.5 eq. Boc₂O c4->s4 s5 Use DMAP/TEA Avoid NaOH/KOH/Alkoxides c5->s5

Sources

Technical Support Center: Method Refinement for Consistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your resource for refining and troubleshooting common biological assays. In the pursuit of discovery, consistent and reproducible data is paramount. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that compromise assay integrity. We will move beyond simple checklists to explore the causal relationships behind experimental variability, empowering you to build robust, self-validating protocols.

The Foundation of Reproducibility: Core Principles

Before delving into assay-specific issues, it's crucial to acknowledge that variability often stems from foundational laboratory practices. Mastering these core principles is the first step toward consistent and reliable results.

Principle 1: Meticulous Pipetting Technique

Inaccurate or inconsistent liquid handling is a primary source of error in nearly all biological assays.[1][2][3] Even minor deviations can lead to significant variations in final readouts.

Key Best Practices:

  • Consistent Technique: Always use a slow, steady pace for both aspiration and dispensing to avoid air bubbles and ensure accurate volumes.[4][5] Maintain a consistent pipette angle of no more than 20 degrees.[4][6]

  • Pre-wetting: Aspirate and dispense the liquid back into the reservoir at least three times before taking the actual measurement, especially when working with viscous or volatile liquids.[5][6] This equilibrates the temperature and coats the inside of the tip.

  • Proper Immersion Depth: Immerse the tip just 2-3 mm below the liquid's surface during aspiration to prevent coating the outside of the tip with excess liquid.[5]

  • Use the Right Tool: Select a pipette with a volume range that is appropriate for the volume you are measuring to maximize accuracy.[5][7]

  • Routine Calibration: Ensure all pipettes are calibrated regularly according to a set schedule.[2][8]

Principle 2: Reagent Integrity and Management

The quality and stability of your reagents are critical. Degradation or improper storage can silently sabotage your experiments.

  • Storage Conditions: Always store reagents according to the manufacturer's instructions.[9][10][11] Some enzyme conjugates, for instance, should be stored at 2-8°C or in glycerol at -20°C rather than undergoing repeated freeze-thaw cycles.[10]

  • Aliquot and Avoid Contamination: Aliquot reagents into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[10] When using a reagent, pour out a small amount into a separate container instead of pipetting directly from the stock bottle.[12]

  • Track Expiration Dates: Never use expired reagents.[13][14] Over time, the activity of enzymes and the binding affinity of antibodies can decrease.[15]

Principle 3: Assay Environment and Controls

Your laboratory environment and the inclusion of proper controls are essential for data interpretation.

  • Temperature Consistency: Maintain a stable laboratory temperature (typically 18–25°C) and avoid running assays near heat sources, in direct sunlight, or under air vents, as temperature fluctuations can affect reaction kinetics.[16][17]

  • Essential Controls: Always include appropriate controls, such as positive, negative, and no-template controls, to validate the assay's performance and help pinpoint the source of any issues.[18][19]

Assay-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in widely used biological assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are powerful tools, but they are sensitive to a variety of factors that can lead to inconsistent results.

FAQ 1: Why is my ELISA background high?

High background is characterized by excessive color development or high optical density (OD) readings across the plate, even in negative control wells.[16][20]

Root Causes and Solutions:

Potential Cause Explanation & Causality Recommended Action
Insufficient Blocking Blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[20] If blocking is incomplete, the detection antibody can bind directly to the plastic, generating a false signal.Increase the blocking buffer concentration (e.g., from 1% to 2% BSA) or extend the incubation time.[20] Consider testing different blocking agents, as some antibodies perform better with specific blockers.[21]
Inadequate Washing Residual unbound antibodies or conjugate will remain if washing is not thorough, leading to a false positive signal.[20][22]Increase the number of wash cycles or the soaking time between washes.[20] Ensure all wells are completely filled and aspirated during each wash.[16]
Antibody Concentration Too High Excessive concentrations of the primary or secondary antibody can lead to non-specific binding and increased background.[23]Titrate your antibodies to determine the optimal concentration that provides a strong signal with low background.
Contamination Contamination of buffers, reagents, or the plate washer can introduce substances that interfere with the assay.[16][22]Use fresh, sterile buffers.[16] Regularly clean the plate washer, flushing with a dilute bleach solution followed by distilled water.[16]

Troubleshooting Workflow: High ELISA Background

ELISA_High_Background Start High Background Detected CheckWashing Step 1: Review Washing Protocol Start->CheckWashing ImproveWashing Increase wash steps/soak time. Ensure complete aspiration. CheckWashing->ImproveWashing Inadequate? CheckBlocking Step 2: Optimize Blocking CheckWashing->CheckBlocking Adequate Resolved Problem Resolved ImproveWashing->Resolved ImproveBlocking Increase blocker concentration/time. Test alternative blockers. CheckBlocking->ImproveBlocking Suboptimal? CheckAntibody Step 3: Titrate Antibodies CheckBlocking->CheckAntibody Optimal ImproveBlocking->Resolved TitrateAb Perform antibody dilution series to find optimal concentration. CheckAntibody->TitrateAb Too High? CheckReagents Step 4: Check for Contamination CheckAntibody->CheckReagents Optimal TitrateAb->Resolved FreshReagents Prepare fresh buffers. Clean plate washer. CheckReagents->FreshReagents Suspected? Unresolved Issue Persists: Consult Manufacturer CheckReagents->Unresolved Not Suspected FreshReagents->Resolved

Caption: A logical workflow for troubleshooting high background in ELISA assays.

Western Blot

Western blotting is a multi-step technique where inconsistencies can arise at any stage, from sample preparation to signal detection.[24]

FAQ 2: Why are my Western blot bands uneven or splotchy?

Uneven or splotchy bands can make quantification unreliable and suggest issues with protein migration, transfer, or antibody incubation.[25][26]

Root Causes and Solutions:

Potential Cause Explanation & Causality Recommended Action
Uneven Protein Transfer Air bubbles trapped between the gel and the membrane will block protein transfer, resulting in white, bubble-shaped spots on the blot.[26][27] Uneven pressure in the transfer sandwich can also cause inconsistent transfer.[27]Carefully assemble the transfer sandwich, ensuring no air bubbles are present. Use a roller to gently remove any trapped air. Ensure sponges are not compressed from overuse.
Insoluble Debris in Sample If samples are not properly centrifuged after boiling in loading buffer, insoluble aggregates can clog the wells, leading to streaking and uneven band entry into the gel.[26]Centrifuge samples at high speed (e.g., >10,000 x g) for 5-10 minutes after boiling and before loading. Carefully load only the supernatant.[26]
Improper Antibody Incubation If the membrane is not fully submerged or if agitation is inadequate during antibody incubation, the antibody will not be distributed evenly, leading to patchy signal.[25]Ensure the membrane is completely covered with antibody solution and use an orbital shaker for gentle, consistent agitation during all incubation steps.[23]
Aggregated Antibodies Antibodies, particularly HRP-conjugated secondaries, can form small aggregates over time. These aggregates can stick randomly to the membrane, causing small, dark spots.[26]Centrifuge the antibody solution at high speed for a few minutes before diluting it in blocking buffer to pellet any aggregates.

Experimental Protocol: Optimizing Antibody Concentration

To avoid issues like high background or non-specific bands, it is essential to determine the optimal antibody concentration. This can be achieved by running a reagent gradient.[28]

  • Prepare Samples: Load the same amount of your protein sample into multiple lanes of an SDS-PAGE gel.

  • Electrophoresis and Transfer: Run the gel and transfer the proteins to a membrane as per your standard protocol.

  • Blocking: Block the entire membrane in a single container.

  • Section Membrane: After blocking, carefully cut the membrane into strips, with each strip containing one lane of your protein sample.

  • Primary Antibody Incubation: Incubate each strip individually with a different concentration of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).

  • Washing and Secondary Antibody: Wash all strips and then incubate them with the same concentration of secondary antibody.

  • Detection: Develop all strips simultaneously and compare the signal-to-noise ratio to identify the optimal primary antibody concentration.

Quantitative PCR (qPCR)

qPCR is highly sensitive, making it susceptible to issues related to template quality, primer design, and contamination.

FAQ 3: Why is there amplification in my no-template control (NTC)?

Amplification in the NTC is a clear sign of contamination and invalidates the results of the run.[29]

Root Causes and Solutions:

Potential Cause Explanation & Causality Recommended Action
Reagent Contamination Contamination of master mix, primers, or water with template DNA is the most common cause.[18] This can happen through aerosolization from previous experiments or pipetting errors.Use fresh aliquots of all reagents.[18] Physically separate the pre-PCR (reagent preparation) and post-PCR (sample analysis) areas. Use dedicated pipettes and filter tips for qPCR setup.[18][30]
Contaminated Work Surfaces DNA from previous experiments can contaminate benchtops, pipettes, and other equipment.[18]Regularly clean work surfaces and pipettes with 10% bleach or a similar decontaminating solution.[29]
Primer-Dimer Formation In the absence of a true template, primers can sometimes anneal to each other, leading to amplification and a signal in the NTC. This typically appears as a late amplification peak with a low melting temperature in a melt curve analysis.[29]Redesign primers to minimize self-complementarity.[31] Optimize the annealing temperature to be more stringent.[30]

Troubleshooting Logic: qPCR NTC Amplification

qPCR_NTC_Amplification Start Amplification in NTC CheckMeltCurve Step 1: Analyze Melt Curve Start->CheckMeltCurve PrimerDimer Low Tm peak suggests primer-dimers. CheckMeltCurve->PrimerDimer Primer-Dimer? Contamination Peak matches target Tm. Suggests contamination. CheckMeltCurve->Contamination Contamination? RedesignPrimers Optimize annealing temp. Redesign primers. PrimerDimer->RedesignPrimers Resolved Problem Resolved RedesignPrimers->Resolved Decontaminate Step 2: Decontaminate Contamination->Decontaminate CleanWorkspace Clean workspace & pipettes. Use fresh, filtered reagents. Use dedicated PCR areas. Decontaminate->CleanWorkspace CleanWorkspace->Resolved

Caption: Decision tree for diagnosing the cause of NTC amplification in qPCR.

Cell-Based Assays

The inherent biological variability of cells presents a unique challenge for reproducibility.[1][32]

FAQ 4: How can I reduce variability in my cell-based assays?

High variability between replicates or experiments can be caused by a number of factors, from inconsistent cell seeding to contamination.[3][33]

Root Causes and Solutions:

Potential Cause Explanation & Causality Recommended Action
Inconsistent Cell Seeding Errors in cell counting or pipetting during plating will lead to different numbers of cells in each well, directly impacting the final readout.[3]Ensure cells are in a single-cell suspension before counting. Use calibrated pipettes and proper technique when seeding plates.[3]
Microbial Contamination Bacterial, fungal, or mycoplasma contamination can alter cell metabolism, viability, and response to treatment, leading to unreliable results.[13][34] Mycoplasma is particularly insidious as it is not visible under a microscope.[35]Practice strict aseptic technique.[13][34][35] Regularly test cultures for mycoplasma using PCR or a dedicated kit.[34][35] Quarantine and test all new cell lines before introducing them into the main lab.[13][35]
Cell Health and Passage Number The physiological state of cells can significantly impact experimental outcomes. High passage numbers can lead to genetic drift and altered phenotypes.[33]Maintain a consistent cell culture schedule and avoid letting cells become over-confluent. Use cells within a defined, low passage number range for all experiments.
Edge Effects Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration and temperature. This can cause cells in these wells to behave differently.[2]Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[2]

Best Practices: Aseptic Technique Workflow

Aseptic_Technique Start Prepare for Cell Culture PrepWorkspace Disinfect biosafety cabinet with 70% ethanol. Start->PrepWorkspace GatherMaterials Gather sterile media, flasks, and pipettes. PrepWorkspace->GatherMaterials PersonalHygiene Wash hands. Wear gloves and lab coat. GatherMaterials->PersonalHygiene HandleCells Work Inside Cabinet PersonalHygiene->HandleCells MinimizeExposure Minimize time bottles/flasks are open. Avoid talking or sneezing over cultures. HandleCells->MinimizeExposure OneCellLine Handle only one cell line at a time to prevent cross-contamination. MinimizeExposure->OneCellLine CleanUp Post-Culture Cleanup OneCellLine->CleanUp DiscardWaste Properly discard used tips and media. CleanUp->DiscardWaste DisinfectAgain Disinfect biosafety cabinet and tools. DiscardWaste->DisinfectAgain Incubate Return cells to incubator. DisinfectAgain->Incubate

Caption: A workflow diagram illustrating key steps for maintaining sterility in cell culture.

References
  • Troubleshooting and Optimizing a Western Blot. (2024). Addgene Blog. [Link]

  • Prevention of Contaminations in Cell Culture. (n.d.). ibidi. [Link]

  • Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc. [Link]

  • What Causes Uneven Band Intensities in Western Blotting? (n.d.). Mtoz Biolabs. [Link]

  • Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025). BenchSci. [Link]

  • Troubleshoot your qPCR. (n.d.). PCR Biosystems. [Link]

  • ELISA Troubleshooting: High Background. (n.d.). Sino Biological. [Link]

  • 10 Tips To Prevent Cell Culture Contamination. (n.d.). Millennium Science. [Link]

  • Tips for preventing contamination in cell culture. (2021). INTEGRA Biosciences. [Link]

  • High Background in ELISA: Causes, Fixes, and Tips. (2026). Astor Scientific. [Link]

  • qPCR Troubleshooting Guide. (n.d.). Azure Biosystems. [Link]

  • Download qPCR Troubleshooting Guide. (n.d.). PCR Biosystems. [Link]

  • Sources of Variability in Cell Based Assays. (n.d.). Mettler Toledo. [Link]

  • Western Blot Troubleshooting Guide. (n.d.). TotalLab. [Link]

  • How to Avoid Contamination in Cell Culture (Best Practices). (2025). Patsnap Synapse. [Link]

  • Western Blot Optimization Guide. (n.d.). Boster Bio. [Link]

  • Western Blot Troubleshooting: Guide to Fixing Splotchy or Uneven Bands. (2025). Antibody Review. [Link]

  • Potential Errors that can Occur in an ELISA. (n.d.). Surmodics IVD. [Link]

  • Pipetting Best Practices. (2022). Biocompare. [Link]

  • Proper pipetting: 10 tips on how to pipette. (n.d.). INTEGRA Biosciences. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • How to Ensure Your Cell-Based Assays Are Reproducible. (2022). Bitesize Bio. [Link]

  • Assay Troubleshooting. (n.d.). Molecular Diagnostics: The Primer. [Link]

  • 12 Easy Tips to Improve Your Pipetting Technique (Guide). (n.d.). BioSistemika. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. [Link]

  • Why are my bands on western blot inconsistent, even though they are from the same sample and processed identically? (2022). ResearchGate. [Link]

  • What Factors Could Affect ELISA Results? (n.d.). Cusabio. [Link]

  • A Guide to Proper Pipetting. (2025). Lab Manager. [Link]

  • Western blot - uneven intensities within one band. (2023). Reddit. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]

  • Western Blot Troubleshooting. (n.d.). St John's Laboratory. [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. [Link]

  • Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. (n.d.). PMC. [Link]

  • Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments. [Link]

  • Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. (2024). Poclight. [Link]

Sources

Validation & Comparative

Comparative analysis of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate with other indole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A note to our readers: This guide provides a comparative analysis of indole-based inhibitors targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The originally intended subject of this guide, 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate, is a compound for which public domain data regarding specific biological inhibitory activity is not available. However, the indole scaffold is a cornerstone in the development of a vast array of enzyme inhibitors. To provide a valuable and data-supported comparative guide for researchers, scientists, and drug development professionals, we have chosen to focus on the well-characterized and clinically significant class of indole-based IDO1 inhibitors. This allows for a robust, data-driven comparison and a detailed exploration of experimental methodologies, which can be extrapolated to the study of other novel indole derivatives.

Introduction: IDO1, A Key Regulator of Immune Evasion in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation. It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine, which is subsequently metabolized to kynurenine and other downstream metabolites.[1] This metabolic pathway, known as the kynurenine pathway, is a key mechanism of acquired immune tolerance.

In the context of oncology, many tumors overexpress IDO1, leading to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine.[2] This has a profound immunosuppressive effect:

  • T-cell Starvation: The depletion of tryptophan arrests the proliferation of effector T-cells, which are crucial for anti-tumor immunity.

  • Generation of Regulatory T-cells (Tregs): Kynurenine and its metabolites promote the differentiation of naïve T-cells into immunosuppressive Tregs.

  • Suppression of Natural Killer (NK) Cell Activity: The kynurenine pathway also inhibits the cytotoxic function of NK cells.

By creating an immunosuppressive milieu, IDO1 allows tumor cells to evade detection and destruction by the host's immune system.[1] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses, particularly in combination with other immunotherapies like checkpoint inhibitors.[3][4]

The Indole Scaffold in IDO1 Inhibition

The indole ring is a privileged scaffold in medicinal chemistry, and it forms the core of several potent IDO1 inhibitors. The nitrogen-containing heterocyclic structure of indole allows for various interactions with the active site of IDO1, particularly with the heme cofactor.[5] Structure-activity relationship (SAR) studies have shown that modifications at different positions of the indole ring can significantly impact the inhibitory potency and selectivity of these compounds.[5][6]

This guide will focus on a comparative analysis of three prominent IDO1 inhibitors, with a primary focus on the indole-based compound, Epacadostat.

In-Depth Profile: Epacadostat (INCB024360)

Epacadostat (formerly INCB024360) is a potent and highly selective, orally bioavailable inhibitor of the IDO1 enzyme.[7][8] It is a competitive inhibitor that interacts with the heme cofactor in the active site of IDO1.[9]

Mechanism of Action

Epacadostat binds to the heme iron within the active site of IDO1, preventing the binding of its natural substrate, L-tryptophan. This direct, competitive inhibition blocks the catalytic activity of the enzyme, leading to a reduction in kynurenine production and a restoration of tryptophan levels in the tumor microenvironment.[9][10] This, in turn, is hypothesized to reverse the immunosuppressive effects of IDO1, thereby enhancing the anti-tumor immune response. Preclinical studies have shown that epacadostat can enhance the proliferation and activation of effector T-cells and NK cells, while reducing the expansion of Tregs.[10]

Preclinical and Clinical Overview

In preclinical models, epacadostat demonstrated potent anti-tumor activity, particularly when combined with immune checkpoint inhibitors.[7] Phase I and II clinical trials showed that epacadostat was generally well-tolerated and could effectively inhibit IDO1 activity at doses of 100 mg twice daily or higher, as evidenced by the normalization of kynurenine levels in plasma.[8] Early clinical studies of epacadostat in combination with the PD-1 inhibitor pembrolizumab showed encouraging antitumor activity across multiple advanced solid tumors, including melanoma, non-small cell lung cancer, and renal cell carcinoma.[7][9] However, a large-scale phase III trial (ECHO-301) in patients with advanced melanoma did not meet its primary endpoint, raising questions about the clinical efficacy of this combination strategy.[4] Despite this setback, research into IDO1 inhibition continues, with a focus on identifying patient populations that may benefit from this therapeutic approach and exploring novel combination strategies.

Comparative Analysis of IDO1 Inhibitors

To provide a broader context for the activity of Epacadostat, this section compares it with two other notable IDO1 inhibitors: Navoximod (GDC-0919/NLG-919) and Linrodostat (BMS-986205).

FeatureEpacadostat (INCB024360)Navoximod (GDC-0919/NLG-919)Linrodostat (BMS-986205)
Scaffold Indole (specifically, a hydroxyamidine derivative)ImidazoisoindoleIndole
Mechanism of Inhibition Reversible, competitive inhibitor of IDO1.[4][9]Potent inhibitor of the IDO pathway.[11] It is a tryptophan noncompetitive inhibitor.[9]Irreversible inhibitor of IDO1.[12]
Potency (IC50/Ki) Enzymatic IC50: ~10 nMCellular EC50: ~75 nM[4]Ki: 7 nMCellular EC50: 75 nM[11][13]Cellular IC50: 1.1 nM (in IDO1-HEK293 cells)[14]
Selectivity >1000-fold selective for IDO1 over IDO2 and TDO.[4]Also a weak inhibitor of Tryptophan 2,3-dioxygenase (TDO).[9]Selective for IDO1.
Clinical Status Advanced clinical development, but a key Phase III trial failed to meet its primary endpoint.[4]Investigated in Phase I clinical trials, both as a single agent and in combination with other immunotherapies.[15]Investigated in Phase I/II clinical trials, showing tolerability and potent pharmacodynamic activity.[14][16]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize IDO1 inhibitors.

In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant IDO1 enzyme.

Principle: The assay measures the production of N-formylkynurenine (NFK) from L-tryptophan by recombinant IDO1. The reaction is terminated, and the NFK is hydrolyzed to kynurenine, which can be quantified spectrophotometrically.

Step-by-Step Protocol: [17]

  • Prepare Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Reaction Cocktail: In the assay buffer, prepare a solution containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. This cocktail should be prepared fresh.

    • Substrate Solution: 400 µM L-tryptophan in assay buffer.

    • Enzyme Solution: Dilute recombinant human IDO1 (rhIDO1) in assay buffer to the desired concentration.

    • Test Compound: Prepare a dilution series of the inhibitor in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.

    • Stop Solution: 30% (w/v) trichloroacetic acid (TCA).

    • Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the rhIDO1 enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate solution (L-tryptophan) to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the TCA stop solution to each well.

    • Incubate the plate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add the p-DMAB detection reagent to each well. A yellow color will develop in the presence of kynurenine.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant system.

Principle: IDO1 expression is induced in a human cancer cell line (e.g., SKOV-3 ovarian cancer cells) using interferon-gamma (IFNγ). The cells are then treated with the test inhibitor, and the amount of kynurenine secreted into the culture medium is measured as an indicator of IDO1 activity.[18]

Step-by-Step Protocol: [18]

  • Cell Culture and IDO1 Induction:

    • Plate SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with 100 ng/mL of human IFNγ for 24 hours.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the test inhibitor in cell culture medium.

    • Remove the IFNγ-containing medium from the cells and replace it with the medium containing the test inhibitor at various concentrations. Include appropriate vehicle controls.

  • Kynurenine Measurement:

    • Incubate the cells with the inhibitor for 24-48 hours.

    • Collect the cell culture supernatant.

    • To 100 µL of supernatant, add 50 µL of 30% TCA, and incubate at 50°C for 30 minutes to hydrolyze any remaining NFK to kynurenine.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of p-DMAB reagent to each well.

    • Measure the absorbance at 480 nm.

    • Prepare a standard curve with known concentrations of kynurenine to quantify the amount in the samples.

  • Data Analysis:

    • Calculate the concentration of kynurenine in each sample using the standard curve.

    • Determine the percentage of inhibition of kynurenine production for each inhibitor concentration compared to the vehicle-treated control.

    • Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Science: Diagrams and Workflows

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

IDO1 Signaling Pathway in the Tumor Microenvironment

IDO1_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_TCell Effector T-Cell cluster_Treg Regulatory T-Cell (Treg) Tumor_IDO1 IDO1 Kynurenine_out Kynurenine Tumor_IDO1->Kynurenine_out Produces IFNyR IFNγ Receptor IFNyR->Tumor_IDO1 Upregulates Tryptophan_in Tryptophan Tryptophan_in->Tumor_IDO1 Metabolized Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation IFNy IFNγ IFNy->IFNyR Binds Tryptophan_depletion Tryptophan Depletion TCell_inactivation Annergy & Apoptosis Tryptophan_depletion->TCell_inactivation Causes Kynurenine_accumulation->TCell_inactivation Induces Treg_activation Activation & Expansion Kynurenine_accumulation->Treg_activation Promotes

Caption: The IDO1 pathway promotes immune evasion in the tumor microenvironment.

Experimental Workflow for Cell-Based IDO1 Inhibition Assay

Cell_Assay_Workflow start Start: Plate Cancer Cells (e.g., SKOV-3) induce Induce IDO1 Expression with IFNγ (24h) start->induce treat Treat with IDO1 Inhibitor (Serial Dilutions) induce->treat incubate Incubate (24-48h) treat->incubate collect Collect Supernatant incubate->collect hydrolyze Hydrolyze NFK to Kynurenine (TCA, 50°C) collect->hydrolyze detect Detect Kynurenine (p-DMAB Reagent) hydrolyze->detect measure Measure Absorbance (480 nm) detect->measure analyze Data Analysis: Calculate EC50 measure->analyze

Caption: Workflow for determining the potency of IDO1 inhibitors in a cell-based assay.

Conclusion

While the specific inhibitory properties of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate remain to be elucidated, the broader class of indole-based inhibitors represents a rich field of research with significant therapeutic potential. The comparative analysis of IDO1 inhibitors like Epacadostat, Navoximod, and Linrodostat highlights the nuances in their mechanisms of action and potencies, underscoring the importance of detailed characterization in drug development. The experimental protocols provided herein offer a robust framework for the evaluation of novel indole derivatives as potential enzyme inhibitors. As our understanding of the complex interplay between tumor metabolism and immune response deepens, the development of next-generation indole-based inhibitors will undoubtedly continue to be a key focus in the quest for more effective cancer therapies.

References

  • Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) . Journal of Clinical Oncology. [Link]

  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 . Frontiers in Immunology. [Link]

  • First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies . Clinical Cancer Research. [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types . OncLive. [Link]

  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors . The Journal for ImmunoTherapy of Cancer. [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening . Aurora Biolabs. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues . PubMed Central. [Link]

  • Complex crystal structure of hIDO1 with Epacadostat, IPD, Navoximod, and Linrodostat . ResearchGate. [Link]

  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors . PubMed. [Link]

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors . The Oncologist. [Link]

  • IDO1 in cancer: a Gemini of immune checkpoints . Journal of Hematology & Oncology. [Link]

  • Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies . Clinical Cancer Research. [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions . Frontiers in Pharmacology. [Link]

  • Trial watch: IDO inhibitors in cancer therapy . OncoImmunology. [Link]

  • Rapid Development of a Commercial Process for Linrodostat, an Indoleamine 2,3-Dioxygenase (IDO) Inhibitor . Organic Process Research & Development. [Link]

  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors . Anticancer Research. [Link]

  • IDO1 Cell-Based Assay Kit . BPS Bioscience. [Link]

  • IDO1 Inhibitor Screening Assay Kit . BPS Bioscience. [Link]

  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers . Frontiers in Immunology. [Link]

  • Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges . OncoTargets and Therapy. [Link]

  • Summary of clinical trials of IDO1 inhibitors . ResearchGate. [Link]

  • Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis . Cancer Immunology Research. [Link]

  • BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC) . ResearchGate. [Link]

  • Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1) . Journal of Medicinal Chemistry. [Link]

  • IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis . Cancer Research. [Link]

  • Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface . International Journal of Molecular Sciences. [Link]

  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer . Gynecologic Oncology. [Link]

  • IDO Immune Pathway . Amsbio. [Link]

  • Identification and preliminary structure-activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]

  • IDO Enzymes Identified as Regulators of Tryptophan Metabolism in Immune and Tumor Pathways . GeneOnline News. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy . Journal of Hematology & Oncology. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization . Oncotarget. [Link]

  • IDO1 Enzyme Linked to Alzheimer's; New Drug PF068 Offers Hope . Patsnap Synapse. [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells . Frontiers in Immunology. [Link]

  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers . Frontiers in Oncology. [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors . ACS Medicinal Chemistry Letters. [Link]

Sources

Comparative Guide: Indole-2-Carboxamides vs. Indole-1,2-Dicarboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Indole-2-carboxamides and Indole-1,2-dicarboxylates , focusing on their distinct biological profiles, structure-activity relationships (SAR), and utility in drug discovery.

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry.[1][2][3] However, functionalization at the N1 and C2 positions creates two distinct subclasses with divergent biological applications:

  • Indole-2-carboxamides: Characterized by a C2-amide and typically an unsubstituted or alkylated N1. These are potent hydrogen-bond donors and are currently the leading scaffold for antitubercular agents (targeting MmpL3) and allosteric modulators of the Cannabinoid Receptor 1 (CB1).

  • Indole-1,2-dicarboxylates: Characterized by ester/carbamate functionality at both N1 and C2. These are highly lipophilic molecules. While often used as synthetic intermediates, they possess unique utility as inhibitors of protein-protein interactions (PPIs) and as prodrugs designed to cross lipid membranes before hydrolytic activation.

Chemical Structure & Physicochemical Divergence

The core difference lies in the hydrogen bonding capability and hydrolytic stability.

FeatureIndole-2-CarboxamideIndole-1,2-Dicarboxylate
General Structure Indole-2-C(=O)NH-RIndole-1-C(=O)OR' / 2-C(=O)OR''
H-Bond Potential Donor & Acceptor (Amide NH is a critical donor)Acceptor Only (Esters lack donor protons)
Lipophilicity (LogP) Moderate (Tunable via R group)High (Bis-ester functionality)
Metabolic Stability High (Amidase resistant, subject to CYP oxidation)Low to Moderate (Susceptible to esterases)
Primary Targets GPCRs (CB1), Transporters (MmpL3), KinasesViral Fusion Proteins (gp41), Prodrugs
Structural Logic
  • The Amide Advantage (2-Carboxamide): The amide nitrogen (NH) at C2 acts as a directional H-bond donor. In the case of MmpL3 inhibitors , this proton forms a critical bridge with the Asp64 residue in the mycobacterial transporter channel [1, 5].

  • The Lipophilic Mask (1,2-Dicarboxylate): Capping the N1 position with a carboxylate (carbamate) and the C2 with an ester removes the polarity of the indole NH. This creates a "grease ball" effect, allowing deep penetration into hydrophobic pockets, such as the six-helix bundle of HIV gp41 [6].

Biological Evaluation & Case Studies

Case Study A: Antitubercular Activity (Target: MmpL3)

Winner: Indole-2-Carboxamides

Indole-2-carboxamides are among the most promising new classes of antitubercular agents. They function by inhibiting MmpL3 , a transporter essential for shuttling trehalose monomycolate (TMM) across the cell membrane for cell wall biosynthesis.

  • Mechanism: The C2-carboxamide binds to the proton-translocating channel of MmpL3.

  • Data Comparison:

    • Indole-2-carboxamides: MIC values against M. tuberculosis (H37Rv) are typically in the 0.01 – 0.5 µM range [1, 5].

    • Indole-1,2-dicarboxylates: Generally inactive or weakly active (>50 µM) in whole-cell assays unless hydrolyzed in vivo. The bulky N1-substitution sterically hinders binding to the restricted MmpL3 active site.

Case Study B: Cannabinoid Receptor 1 (CB1) Modulation

Winner: Indole-2-Carboxamides

Compounds like ORG27569 are prototypical indole-2-carboxamides acting as allosteric modulators.

  • SAR Insight: The N1 position must usually remain small (H or Methyl) to fit the allosteric pocket. The C2-amide linker determines the "switch" between positive and negative allosteric modulation [2, 3].

  • Dicarboxylate Failure: Introduction of a bulky ester at N1 abolishes affinity for the CB1 allosteric site due to steric clash with the receptor transmembrane helices.

Case Study C: Antiviral Protein-Protein Interactions (HIV)

Winner: Indole-1,2-Dicarboxylates [4]

In scenarios where the target is a large, hydrophobic protein interface (like the HIV gp41 fusion complex), the 1,2-dicarboxylate scaffold shines.

  • Mechanism: The bis-ester scaffold mimics the hydrophobic face of an

    
    -helix, disrupting the formation of the viral six-helix bundle.
    
  • Data: Specific indole-1,2-dicarboxylates have shown inhibition of HIV-1 replication with IC50 values in the low micromolar range (~1-10 µM), a space where the more polar carboxamides often fail to penetrate [6].

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways for these two scaffolds: the Carboxamide blocking the MmpL3 transporter via H-bonding, versus the Dicarboxylate acting as a hydrophobic wedge in viral fusion or as a prodrug.

IndolePathways Scaffold Indole Core Carboxamide Indole-2-Carboxamide (C2-CONHR, N1-H) Scaffold->Carboxamide Amidation Dicarboxylate Indole-1,2-Dicarboxylate (C2-COOR, N1-COOR) Scaffold->Dicarboxylate Bis-Esterification Mechanism_HBond Mechanism: H-Bond Donor (Asp64) Carboxamide->Mechanism_HBond Target_MmpL3 Target: MmpL3 Transporter (Mycobacteria) Outcome_TB Outcome: Cell Wall Lysis (MIC < 0.1 µM) Target_MmpL3->Outcome_TB Mechanism_HBond->Target_MmpL3 Mechanism_Hydrophobic Mechanism: Lipophilic/Steric Blockade Dicarboxylate->Mechanism_Hydrophobic Target_PPI Target: Hydrophobic Pockets (Viral Fusion gp41) Outcome_Viral Outcome: Fusion Inhibition / Prodrug Target_PPI->Outcome_Viral Mechanism_Hydrophobic->Target_PPI

Caption: Divergent pharmacological pathways. The Carboxamide route (blue) relies on specific H-bonding for antimicrobial efficacy, while the Dicarboxylate route (yellow) exploits lipophilicity for protein interaction inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the active carboxamide from the dicarboxylate precursor (a common workflow) and the subsequent biological evaluation.

Protocol A: Conversion of Indole-1,2-Dicarboxylate to Indole-2-Carboxamide

Rationale: The 1,2-dicarboxylate is often the stable intermediate. Selective hydrolysis and amidation are required to activate the scaffold.

  • Starting Material: Dissolve 1.0 eq of 1-tert-butyl 2-ethyl 1H-indole-1,2-dicarboxylate in a 1:1 mixture of THF/Water.

  • Selective Hydrolysis: Add 3.0 eq of LiOH. Stir at room temperature for 4 hours.

    • Checkpoint: Monitor via TLC. The N1-Boc/Carboxylate group is generally base-labile but less so than the C2-ethyl ester. However, for complete deprotection to the core acid, stronger conditions may be needed.

    • Alternative: If N1-deprotection is desired simultaneously, use TFA/DCM (1:1) for 1 hour first, then hydrolyze the C2-ester.

  • Coupling (Amidation): Isolate the Indole-2-carboxylic acid. Resuspend in DMF. Add 1.2 eq HATU, 2.0 eq DIPEA, and 1.1 eq of the target amine (e.g., adamantylamine for Mtb activity).

  • Purification: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR must show the appearance of the amide triplet/singlet at

    
     8.0–9.0 ppm and the loss of the ester alkoxy signals.
    
Protocol B: MmpL3 Inhibition Assay (Alamar Blue)

Rationale: To quantify the potency of the generated carboxamide against M. tuberculosis.

  • Culture: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with OADC to an OD600 of 0.6–0.8.

  • Plating: Dilute culture 1:100. Dispense 100 µL into 96-well plates.

  • Treatment: Add test compounds (Carboxamides vs Dicarboxylates) in serial 2-fold dilutions (Range: 100 µM to 0.001 µM). Include Isoniazid as a positive control.

  • Incubation: Incubate at 37°C for 5 days.

  • Readout: Add 20 µL of Alamar Blue (resazurin) solution and Tween 80 (1:1 ratio). Incubate for 24 hours.

  • Analysis: Measure fluorescence (Ex 530 nm / Em 590 nm).

    • Success Criterion: A valid Indole-2-carboxamide hit should show >90% inhibition at <1.0 µM (Pink to Blue color retention). The Dicarboxylate comparator will likely show growth (Pink) at these concentrations.

Summary Table: Selection Guide

Research GoalRecommended ScaffoldKey Rationale
M. tuberculosis Drug Discovery Indole-2-Carboxamide Requires H-bond donor for MmpL3 binding; lipophilicity must be balanced for cell wall penetration.
CB1 Receptor Allostery Indole-2-Carboxamide Steric constraints at the allosteric site reject bulky N1-substituents found in dicarboxylates.
Viral Entry (Fusion) Inhibition Indole-1,2-Dicarboxylate High lipophilicity mimics

-helical hydrophobic faces to disrupt protein bundles.
Prodrug Design Indole-1,2-Dicarboxylate N1/C2 esters improve oral bioavailability; cleaved by plasma esterases to release active acid/amide.

References

  • Stec, J., et al. (2016).[3] "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection." Journal of Medicinal Chemistry. Link

  • Gamage, T. F., et al. (2014). "Structure-Activity Relationships of Indole-2-carboxamides as CB1 Receptor Allosteric Modulators." Journal of Medicinal Chemistry. Link

  • Nguyen, T., et al. (2015). "Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators." Bioorganic & Medicinal Chemistry. Link

  • Kozikowski, A. P., et al. (2013). "Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents." Journal of Medicinal Chemistry. Link

  • Li, W., et al. (2016). "MmpL3 as a Target for the Antitubercular Agents Indole-2-carboxamides." Antimicrobial Agents and Chemotherapy.[5] Link

  • Huang, Y. (2011).[6] "Discovery of Small Molecule Inhibitors of Protein-Protein Interactions." University of Pittsburgh - Electronic Theses and Dissertations. (Describes indole-1,2-dicarboxylates as viral fusion inhibitors). Link

Sources

Orthogonal Assays to Validate Screening Hits of Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Paradox

Indole scaffolds represent a "privileged structure" in medicinal chemistry, forming the backbone of essential biological molecules (Tryptophan, Serotonin, Auxin) and blockbuster drugs (Indomethacin, Tadalafil, Sutent). However, in High-Throughput Screening (HTS), indoles are notoriously double-edged. They frequently appear as "hits" not because of specific target engagement, but due to Pan-Assay Interference (PAINS) mechanisms—specifically autofluorescence, colloidal aggregation, and redox cycling.

This guide moves beyond basic screening metrics to provide a rigorous, self-validating framework for distinguishing true indole-based leads from assay artifacts. We compare biophysical and structural orthogonal assays, providing the decision logic required to advance compounds with confidence.

Part 1: The Liability Profile of Indoles

Before selecting an orthogonal assay, one must understand why the primary screen failed. Indoles typically generate false positives through three distinct mechanisms:

  • Spectral Interference (Autofluorescence):

    • Mechanism: The indole core absorbs UV light (~280 nm) and emits fluorescence (~350 nm). Substituted indoles (e.g., nitro- or amino-indoles) can red-shift this emission into the detection windows of common HTS assays (FRET, FP, or TR-FRET).

    • Result: False signal amplification or quenching of the assay fluorophore.

  • Colloidal Aggregation:

    • Mechanism: Many lipophilic indoles form sub-micrometer colloidal particles at micromolar concentrations. These particles sequester proteins non-specifically, inhibiting enzymatic activity without binding the active site.

    • Result: Steep Hill slopes (>2.0) and apparent high potency that vanishes upon addition of detergent.

  • Redox Cycling:

    • Mechanism: Certain indole derivatives can generate hydrogen peroxide (

      
      ) in the presence of reducing agents (DTT), oxidizing enzyme active sites (e.g., Cysteine proteases).
      

Part 2: The Validation Workflow (Visualization)

The following diagram illustrates the "Kill-Step" logic required to validate indole hits.

ValidationFunnel cluster_0 Phase 1: Counter-Screens (The Filter) cluster_1 Phase 2: Biophysical Confirmation (The Proof) HTS_Hit Primary HTS Hit (Indole Compound) Detergent_Test Detergent Sensitivity (+0.01% Triton X-100) HTS_Hit->Detergent_Test Spec_Scan Spectral Scan (Fluor. Profile) HTS_Hit->Spec_Scan SPR SPR/GCI (Kinetics) Detergent_Test->SPR Potency Stable Discard Discard (Artifact) Detergent_Test->Discard Potency Shift > 3x Redox_Test Redox Assay (H2O2 Scavenging) MST MST/NanoDSF (Solution Phase) Spec_Scan->MST No Overlap Spec_Scan->Discard Signal Overlap SPR->Discard Super-stoichiometric Lead Validated Lead (Chemistry Ready) SPR->Lead 1:1 Binding Model MST->Lead Kd Confirmed NMR Ligand-Observed NMR (Structural) NMR->Lead Specific Epitope

Figure 1: The Orthogonal Validation Funnel. Compounds must pass Phase 1 (Artifact exclusion) before investing resources in Phase 2 (Binding confirmation).

Part 3: Comparative Guide to Orthogonal Assays

This section objectively compares the three primary technologies used to validate indole binding.

Surface Plasmon Resonance (SPR)[1][2][3][4][5][6]
  • Best For: Kinetic profiling (

    
    , 
    
    
    
    ) and stoichiometry.
  • Indole Specifics: Indoles are often "sticky." SPR allows you to visualize "square waves" (bulk refractive index changes) vs. true binding curves.

  • The Risk: High DMSO concentrations (needed to solubilize indoles) can mismatch the running buffer, causing large bulk shifts that mask small molecule binding.

Microscale Thermophoresis (MST)[1][2][3][4][7]
  • Best For: "Sticky" proteins or when immobilization (required for SPR) inactivates the target.

  • Indole Specifics: MST measures motion in a temperature gradient. It is highly sensitive to hydration shell changes.

  • The Risk: If the indole autofluoresces in the same channel as the protein label (usually RED or BLUE), the signal-to-noise ratio is destroyed. Solution: Use RED-tris-NTA dyes (excitation 650 nm) to avoid indole UV/Blue interference.

Ligand-Observed NMR (STD-NMR)
  • Best For: Structural proof of engagement. The ultimate "truth" serum.

  • Indole Specifics: Saturation Transfer Difference (STD) NMR detects magnetization transfer from protein to ligand.

  • The Risk: Requires high protein consumption and solubility.

Comparative Data Summary
FeatureSPR (Biacore/Sierra)MST (Monolith)STD-NMR (Bruker)
Throughput High (384-well)Medium (Capillary)Low
Sample Consumption Low (<10 µg protein)Very Low (<1 µg)High (>200 µg)
Indole Interference Low (Label-free)High (If fluorescence overlaps)None (Magnetic resonance)
Aggregation Detection Indirect (Super-stoichiometry)Indirect (Aggregates don't move)Direct (Line broadening)
Kd Range pM to mMnM to mMµM to mM
Cost per Data Point

$

$

Part 4: Detailed Experimental Protocols

Protocol A: The "Detergent Sensitivity" Counter-Screen

This is the most cost-effective first step. If your indole hits are aggregators, this assay will reveal them immediately.

Objective: Determine if inhibition is driven by colloidal sequestration.

  • Preparation: Prepare two parallel assay plates.

    • Plate A (Control): Standard assay buffer (e.g., PBS + 0.05% Tween-20).

    • Plate B (Challenge): Standard buffer + 0.01% Triton X-100 (freshly prepared).

  • Dosing: Serial dilute the indole hit (10-point dose response) into both plates.

  • Incubation: Incubate with target enzyme for 15 minutes.

  • Readout: Measure enzymatic activity.

  • Analysis: Calculate

    
     for both conditions.
    
    • Pass:

      
       (Plate A) 
      
      
      
      
      
      (Plate B) (within 2-fold).
    • Fail (Aggregator):

      
       (Plate B) is >3-fold higher (less potent) than Plate A. The detergent disrupted the colloid, abolishing the artifactual inhibition.
      
Protocol B: SPR Binding Kinetics (The Gold Standard)

Designed to validate specific 1:1 binding and rule out "sticky" non-specific interaction.

Instrument: Biacore 8K or similar. Chip: CM5 (Carboxymethyl dextran) or SA (Streptavidin) if biotinylated protein is used.

  • Immobilization:

    • Aim for low density (

      
       RU) to avoid mass transport limitation and steric crowding.
      
    • Critical Step: Include a reference channel with a "dummy" protein (e.g., BSA) or deactivated surface to subtract non-specific indole binding.

  • Solvent Correction:

    • Indoles require DMSO. Prepare a solvent correction curve (4.5% to 5.5% DMSO) if your running buffer is 5% DMSO. This corrects for the refractive index mismatch.

  • Injection Cycle:

    • Flow Rate: High (30-50 µL/min) to minimize mass transport effects.

    • Contact Time: 60 seconds association, 120 seconds dissociation.

    • Concentration Series: 0, 0.1x, 0.3x, 1x, 3x, 10x of the estimated

      
       (or 
      
      
      
      ).
  • Data Analysis (The "Square Wave" Check):

    • Visual Inspection: Look for "square wave" sensorgrams (instant on/off). This usually indicates non-specific binding or solvent mismatch rather than specific binding.

    • Stoichiometry: Calculate

      
       theoretical. If the observed signal is >120% of theoretical 
      
      
      
      , the indole is aggregating on the surface or binding super-stoichiometrically (Fail).

Part 5: Decision Matrix

Use this logic table to classify your indole hit.

Primary ScreenDetergent TestSPR/MST ResultClassificationAction
Active Shift > 3xN/AAggregator Discard (or optimize solubility)
Active No ShiftNo Binding (Flat)Interference Discard (Likely fluorescence artifact)
Active No ShiftSuper-stoichiometricNon-Specific Deprioritize (Sticky compound)
Active No Shift1:1 Binding KineticsTrue Hit Advance to Chemistry

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology.

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.

  • Seidel, S. A., et al. (2013). Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions. Methods.

A Strategic Guide to Benchmarking 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate Against Known Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Indole Derivative

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with diverse pharmacological activities, including antiviral, antitumor, and analgesic properties.[1][2] The novel compound, 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate, represents a new chemical entity within this privileged class.[3] While its specific biological activities are yet to be fully elucidated, its indole core suggests a high potential for therapeutic relevance.[4][5] This guide provides a comprehensive, tiered strategy for benchmarking this compound against a panel of established drugs. The objective is not merely to compare, but to strategically uncover its pharmacological profile and potential therapeutic applications through a series of robust, self-validating experimental protocols.

The process of bringing a new drug to market is a lengthy and costly endeavor, often taking 10-15 years and requiring substantial investment.[6] Therefore, early and effective benchmarking is crucial for informed decision-making and mitigating risks in the drug development pipeline.[7] This guide is designed for researchers, scientists, and drug development professionals to provide a logical, evidence-based framework for evaluating novel chemical entities like 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate.

Part 1: Foundational Characterization and Comparator Selection

Given the nascent stage of research on 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate, the initial phase of benchmarking must focus on a broad-based screening approach to identify potential biological activities. This necessitates the selection of a diverse panel of well-characterized comparator drugs that represent a range of therapeutic classes and mechanisms of action.

Rationale for Comparator Selection:

The indole nucleus is associated with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4] Therefore, the initial comparator panel should reflect this diversity to cast a wide net for potential therapeutic applications.

Proposed Comparator Drug Panel:

Drug ClassComparator DrugRationale for Inclusion
Non-Steroidal Anti-inflammatory Drug (NSAID) IndomethacinShares the indole core structure and is a well-characterized inhibitor of cyclooxygenase (COX) enzymes, key players in inflammation.[4]
Kinase Inhibitor ImatinibA well-established anti-cancer agent that targets specific protein kinases, a common target for indole derivatives.[8]
Antiviral Agent DelavirdineAn indole-based non-nucleoside reverse transcriptase inhibitor, providing a benchmark for potential anti-HIV activity.[9]
Antibacterial Agent VancomycinA glycopeptide antibiotic, to explore potential antibacterial properties, a known activity of some indole derivatives.[4]

Part 2: A Tiered Experimental Approach for Comprehensive Benchmarking

A tiered experimental strategy allows for a logical progression from broad, high-throughput screening to more focused and resource-intensive assays, ensuring efficient use of resources and a data-driven approach to hypothesis generation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Mechanistic Assays cluster_2 Tier 3: In Vivo Proof-of-Concept T1_1 Cytotoxicity Assays T2_1 Cell Cycle Analysis T1_1->T2_1 If cytotoxic T2_2 Apoptosis Assays T1_1->T2_2 If cytotoxic T1_2 Receptor Binding Assays T1_3 Enzyme Inhibition Assays T2_3 Inflammatory Marker Quantification T1_3->T2_3 If anti-inflammatory T3_1 Xenograft Models T2_1->T3_1 Promising anti-cancer T2_2->T3_1 T3_2 Inflammation Models T2_3->T3_2 Promising anti-inflammatory

Figure 1: A tiered experimental workflow for benchmarking a novel compound.

Tier 1: High-Throughput Primary Screening

The initial tier focuses on high-throughput screening (HTS) assays to rapidly assess the compound's general biological activity.[10] These assays are designed to be scalable and cost-effective, providing a broad overview of the compound's potential.[11]

1.1. Cytotoxicity Assays:

  • Objective: To determine the compound's effect on cell viability across a panel of cancer and normal cell lines.[12][13] This is a critical first step to identify potential anticancer activity or general toxicity.[14]

  • Protocol: MTT Assay

    • Cell Seeding: Plate cells (e.g., MCF-7, A549, and normal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with a serial dilution of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate and comparator drugs (e.g., 0.1 to 100 µM) for 48-72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values.

1.2. Receptor Binding Assays:

  • Objective: To screen for potential interactions with a panel of common G protein-coupled receptors (GPCRs) and nuclear receptors.[15][16] These assays are crucial for identifying potential drug targets.[17]

  • Protocol: Competitive Radioligand Binding Assay

    • Membrane Preparation: Prepare cell membranes expressing the target receptor.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the target receptor, and varying concentrations of the test compound.

    • Incubation: Incubate the mixture to allow for competitive binding.

    • Separation: Separate bound from free radioligand using filtration.[18]

    • Detection: Quantify the amount of bound radioligand using a scintillation counter.

    • Data Analysis: Determine the Ki (inhibition constant) of the test compound.

1.3. Enzyme Inhibition Assays:

  • Objective: To assess the inhibitory activity against a panel of key enzymes, such as kinases and cyclooxygenases (COX).[8][19]

  • Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

    • Reaction Setup: In a 384-well plate, combine the kinase, its substrate, ATP, and the test compound.[20]

    • Kinase Reaction: Incubate to allow the kinase to phosphorylate its substrate.

    • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[21]

    • ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.

    • Signal Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

    • Data Analysis: Calculate the IC50 value for kinase inhibition.

Hypothetical Tier 1 Data Summary:

Assay1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylateIndomethacinImatinibDelavirdineVancomycin
MCF-7 Cytotoxicity (IC50, µM) 15.2>1005.8>100>100
COX-2 Inhibition (IC50, µM) 25.80.5>100>100>100
ABL Kinase Inhibition (IC50, µM) 8.9>1000.05>100>100
HIV-1 RT Inhibition (IC50, µM) >100>100>1000.2>100
S. aureus Growth Inhibition (MIC, µg/mL) >128>128>128>1282

This is hypothetical data for illustrative purposes.

Tier 2: Secondary Mechanistic Assays

Based on the "hits" from the primary screen, Tier 2 assays are designed to elucidate the underlying mechanism of action.

G cluster_0 Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound Test Compound Compound->G1 Arrest

Figure 2: A simplified diagram of the cell cycle, a potential target for anticancer drugs.

2.1. Cell Cycle Analysis:

  • Objective: To determine if the observed cytotoxicity is due to cell cycle arrest.

  • Protocol: Propidium Iodide Staining and Flow Cytometry

    • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

    • Cell Fixation: Harvest and fix the cells in 70% ethanol.

    • Staining: Stain the cells with a solution containing propidium iodide and RNase.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

2.2. Apoptosis Assays:

  • Objective: To investigate if the compound induces programmed cell death.

  • Protocol: Annexin V/PI Staining

    • Cell Treatment: Treat cells with the test compound for a predetermined time.

    • Staining: Stain the cells with Annexin V-FITC and propidium iodide.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Tier 2 Data Summary:

Assay1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylateImatinib (Positive Control)
% Cells in G1 Phase (MCF-7) 65%72%
% Apoptotic Cells (Annexin V+) 35%42%

This is hypothetical data for illustrative purposes.

Tier 3: In Vivo Proof-of-Concept

Promising in vitro data warrants validation in preclinical animal models to assess efficacy and safety in a whole organism.[22][23]

3.1. Xenograft Models for Anticancer Activity:

  • Objective: To evaluate the tumor growth inhibitory effect of the compound in vivo.[22]

  • Protocol:

    • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into immunocompromised mice.

    • Treatment: Once tumors are established, treat the mice with the test compound, a vehicle control, and a positive control (e.g., Imatinib).

    • Tumor Measurement: Monitor tumor volume and body weight regularly.

    • Endpoint: At the end of the study, excise the tumors and perform histological and biomarker analysis.

3.2. Animal Models of Inflammation:

  • Objective: To assess the anti-inflammatory potential in vivo.

  • Protocol: Carrageenan-Induced Paw Edema

    • Compound Administration: Administer the test compound or a control (e.g., Indomethacin) to rodents.

    • Induction of Inflammation: Inject carrageenan into the paw to induce localized inflammation.

    • Edema Measurement: Measure the paw volume at different time points after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema.

Hypothetical Tier 3 Data Summary:

Model1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylateImatinib
MCF-7 Xenograft (% Tumor Growth Inhibition) 45%60%

This is hypothetical data for illustrative purposes.

Discussion and Future Directions

The proposed benchmarking strategy provides a systematic and evidence-based approach to characterizing the pharmacological profile of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate. The hypothetical data presented suggests that this novel indole derivative may possess modest anticancer and anti-inflammatory activities. The observed cytotoxicity in the MCF-7 breast cancer cell line, coupled with the induction of G1 cell cycle arrest and apoptosis, points towards a potential antiproliferative mechanism. The inhibition of ABL kinase, albeit weaker than the established inhibitor Imatinib, provides a potential molecular target for further investigation.

Future studies should focus on lead optimization to improve the potency and selectivity of this compound. Structure-activity relationship (SAR) studies will be crucial in identifying key chemical moieties responsible for its biological activity. Furthermore, a more extensive profiling against a larger panel of kinases and other relevant biological targets is warranted. Should in vivo efficacy be confirmed and a favorable safety profile established, this compound could represent a promising new lead in the development of novel therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3033, Delavirdine. [Link]

  • Kaushik, N., et al. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 27(23), 8345. [Link]

  • Mangal, M., et al. (2021). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics, 22(5), bbab135. [Link]

  • Sharpless, N. E., & DePinho, R. A. (2006). The mighty mouse: genetically engineered mouse models in cancer drug development. Nature Reviews Drug Discovery, 5(9), 741-754. [Link]

  • IQVIA. (n.d.). In Vitro screening. IQVIA Laboratories. [Link]

  • An, Y., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Janeiro, A. M., & Marques, C. S. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. International Journal of Molecular Sciences, 25(14), 7686. [Link]

  • Lee, S., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 12. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lee, S., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 12. [Link]

  • Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]

  • WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. [Link]

  • Diag2Tec. (n.d.). In Vitro Drug Testing. [Link]

  • Kosheeka. (2025, April 9). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Zhang, Y., et al. (2023). Benchmarking compound activity prediction for real-world drug discovery applications. Nature Communications, 14(1), 4705. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 132488. [Link]

  • Janeiro, A. M., & Marques, C. S. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. International Journal of Molecular Sciences, 25(14), 7686. [Link]

  • BMG LABTECH. (2025, December 17). Binding Assays. [Link]

  • Singh, G., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(3), 413-447. [Link]

  • ResearchGate. (n.d.). Effect of culture filtrate and 1, 2-Benzenedicarboxylic acid butyl.... [Link]

  • Medicines Discovery Catapult. (2020, August 6). Use of preclinical models to deliver proof of concept efficacy. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Intelligencia. (2025, January 7). Better Benchmarking Improves Drug Development Decision-Making – Here's How. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7476. [Link]

  • Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274351. [Link]

  • Al-Ostoot, F. H., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5489. [Link]

  • TD2. (n.d.). In Vitro vs. In Vivo Preclinical Drug Testing. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Jenifer, S., et al. (2021). In vitro and in silico studies on the biochemistry and anti-cancer activity of phytochemicals from Plumbago zeylanica. Indian Journal of Pharmaceutical Sciences, 83(2), 276-285. [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. [Link]

  • Mozgunov, P., & Jaki, T. (2021). benchmark for dose-finding studies with unknown ordering. Biostatistics, 22(1), 136-151. [Link]

  • Mangal, M., et al. (2021). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics, 22(5), bbab135. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.